molecular formula C15H17NO2 B14594068 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- CAS No. 61588-78-1

2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-

Cat. No.: B14594068
CAS No.: 61588-78-1
M. Wt: 243.30 g/mol
InChI Key: QOOOMZMXBNMVRN-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- typically involves a multi-step process. One common method includes the Strecker reaction, where a ketone such as 4-phenylcyclohexanone reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water to form an α-amino nitrile intermediate . This intermediate is then cyclized to form the desired spirocyclic compound.

Industrial Production Methods

While specific industrial production methods for 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to influence GABA_A receptors, which are critical in the modulation of neurotransmission . This interaction can lead to anticonvulsant effects, making it a candidate for the development of new antiepileptic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione
  • 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- stands out due to its phenyl substitution, which can enhance its pharmacological properties compared to other spirocyclic compounds. This substitution can influence its binding affinity and specificity towards biological targets, making it a unique and valuable compound in medicinal chemistry .

Properties

CAS No.

61588-78-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-phenyl-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H17NO2/c17-13-11-15(9-5-2-6-10-15)14(18)16(13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

QOOOMZMXBNMVRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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